molecular formula C18H19Cl2NO2 B122481 N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide CAS No. 142001-90-9

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide

Cat. No. B122481
M. Wt: 352.3 g/mol
InChI Key: NOWASWVSADZBSZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide, commonly known as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by John W. Huffman in 1995, and it has since been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Scientific Research Applications

Metabolic Studies and Stability Analysis

Research has explored the metabolism of related N-methylbenzamide compounds. For instance, N-(Hydroxymethyl)-benzamide, a major metabolite of N-methylbenzamide, was studied for its stability and degradation products. Such studies are crucial in understanding the metabolic pathways and stability of similar compounds, including N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide (Ross et al., 1983).

Synthesis and Characterization of Derivatives

Several studies have focused on the synthesis and characterization of benzamide derivatives. For example, the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which bear resemblance to the chemical structure of interest, was investigated for their antiulcer activities (Hosokami et al., 1992). Understanding these derivatives' synthesis and properties can provide insights into the applications of N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide.

Bactericidal Activity

Research into the bactericidal activity of related compounds, such as substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, has been conducted, demonstrating their effectiveness against strains like methicillin-resistant Staphylococcus aureus (MRSA) (Zadrazilova et al., 2015). This suggests potential bactericidal applications for N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide.

Molecular Docking and Theoretical Studies

Innovative theoretical approaches, including molecular docking and computational studies, have been employed to understand the interactions of similar benzamide derivatives with biological targets. For instance, a study on N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine, a compound structurally related to the one of interest, has been conducted to assess its potential as a therapeutic agent against SARS-CoV-2 (Kumar & Choudhary, 2022). Such studies can provide a framework for understanding the biological interactions of N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide.

properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-21(18(23)13-5-3-2-4-6-13)12-15(9-10-22)14-7-8-16(19)17(20)11-14/h2-8,11,15,22H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWASWVSADZBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CCO)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide

CAS RN

142001-90-9
Record name Benzamide, N-[(2S)-2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-[2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butyl]-N-methylbenzamide (10.5 g) in tetrahydrofuran (100 mL) was added 6N hydrochloric acid (50 mL), and the resulting solution was allowed to stir overnight. The mixture was neutralized with 10N sodium hydroxide, diluted with water, and extracted with dichloromethane. The organic layer was dried and evaporated. The resulting yellow solid was suspended in ether and filtered to give the alcohol as a white solid (8.4 g); MS: m/z=352(M+1).
Name
N-[2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butyl]-N-methylbenzamide
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
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N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide

Citations

For This Compound
1
Citations
RT Jacobs, AB Shenvi, RC Mauger… - Bioorganic & medicinal …, 1998 - Elsevier
A series of 4-alkylpiperidine derivatives related to the potent neurokinin-2 (NK 2 ) receptor antagonist SR-48968 (1) is described. Simple aliphatic derivatives were found to be poorly …
Number of citations: 12 www.sciencedirect.com

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